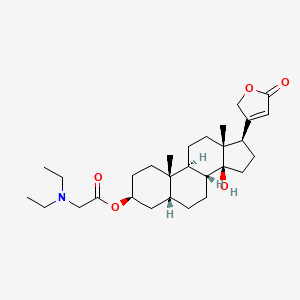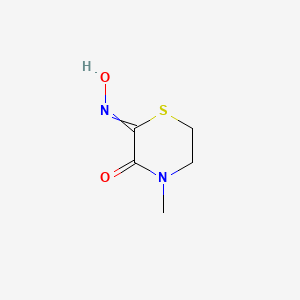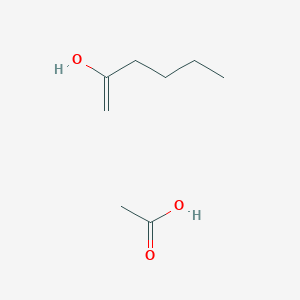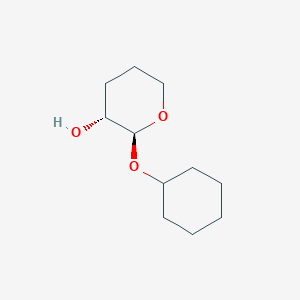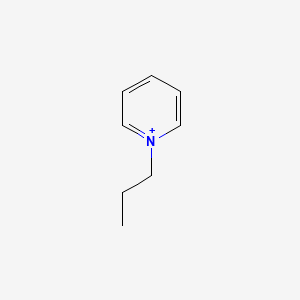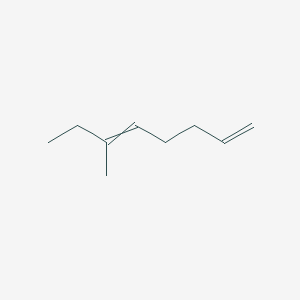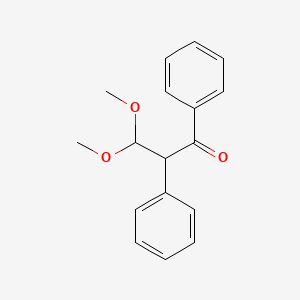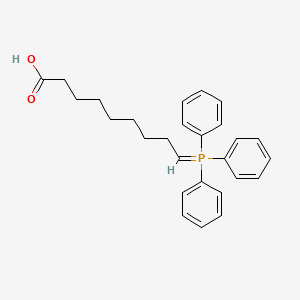
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid: is an organophosphorus compound with the molecular formula C27H31O2P . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoic acid chain. It is known for its unique structural features, including multiple aromatic rings and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid typically involves the reaction of triphenylphosphine with an appropriate nonanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Conversion to triphenylphosphine.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid involves its interaction with molecular targets through its phosphoranylidene group. This group can form stable intermediates with various substrates, facilitating chemical transformations. The aromatic rings provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the nonanoic acid chain.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a different alkyl chain.
Uniqueness: 9-(Triphenyl-lambda~5~-phosphanylidene)nonanoic acid is unique due to its combination of a phosphoranylidene group with a nonanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
52956-95-3 |
|---|---|
Fórmula molecular |
C27H31O2P |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
9-(triphenyl-λ5-phosphanylidene)nonanoic acid |
InChI |
InChI=1S/C27H31O2P/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,23H,1-4,14-15,22H2,(H,28,29) |
Clave InChI |
WPNKONXQHGWQOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






